molecular formula C16H18F3N3O5S B2588087 3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-27-4

3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2588087
CAS RN: 941928-27-4
M. Wt: 421.39
InChI Key: VBEQJYVLOLYMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C16H18F3N3O5S and its molecular weight is 421.39. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Detoxification Properties : A study focused on N-halamine-coated cotton for antimicrobial and detoxification applications, where a related N-halamine precursor was synthesized and bonded onto cotton fabrics. This modified cotton showed significant antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli O157:H7, and its ability to detoxify chemical mustard simulant was also noted. This research indicates the potential of such chemicals in creating antimicrobial surfaces and materials for detoxification purposes (Ren et al., 2009).

Catalytic Synthesis Applications : Another study detailed the convenient one-pot multi-component reactions (MCRs) to synthesize trifluoromethylated spiropiperidine derivatives under catalyst-free conditions, demonstrating the compound's utility in facilitating complex chemical synthesis. This showcases the chemical's role in streamlining the synthesis of highly functionalized molecules with potential applications in pharmaceuticals and materials science (Zhou et al., 2018).

Synthesis of Novel Substituted 1,5-Benzothiazepines : Research into the efficient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group was reported. This process involved the reaction of certain sulfonyl chloride with different diones, underlining the versatility of similar chemical frameworks in synthesizing complex molecules with potential therapeutic uses (Chhakra et al., 2019).

properties

IUPAC Name

3-ethyl-8-[4-(trifluoromethoxy)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O5S/c1-2-22-13(23)15(20-14(22)24)7-9-21(10-8-15)28(25,26)12-5-3-11(4-6-12)27-16(17,18)19/h3-6H,2,7-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEQJYVLOLYMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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